molecular formula C22H23BrN4O B2547995 N-(4-bromophenyl)-7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine CAS No. 1251629-17-0

N-(4-bromophenyl)-7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine

Cat. No.: B2547995
CAS No.: 1251629-17-0
M. Wt: 439.357
InChI Key: VQSKDXMYFMKLQW-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine is a substituted 1,8-naphthyridine derivative, a class of nitrogen-containing heterocyclic compounds known for a broad spectrum of pharmacological activities . This compound is characterized by a 1,8-naphthyridine core substituted with three key pharmacophoric elements: a 7-methyl group that influences lipophilicity and steric bulk, a 4-methylpiperidine-1-carbonyl moiety at the 3-position that modulates solubility and provides a site for target binding interactions, and a 4-bromophenylamine group at the 4-position, where the electron-withdrawing bromine atom fine-tunes the electronic properties of the system . The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, with derivatives reported to exhibit diverse biological activities, including antiviral, antimicrobial, anti-inflammatory, and antitumor properties . Specifically, 1,8-naphthyridine-based compounds have been identified as potent integrase strand transfer inhibitors (INSTIs) for HIV treatment, where the core structure facilitates essential metal chelation in the active site . Furthermore, recent research highlights the significant anti-tubercular activity of novel 1,8-naphthyridine-3-carbonitrile analogues against Mycobacterium tuberculosis H37Rv, demonstrating the scaffold's continued relevance in infectious disease research . Related naphthyridine-3-carboxylic acid derivatives have also been designed, synthesized, and evaluated for their in vivo antihistaminic (H1 receptor) activity, showing promising bronchorelaxant effects . This combination of features makes this compound a valuable building block for researchers in medicinal chemistry, particularly for those engaged in the design and synthesis of new therapeutic agents targeting various diseases. The product is supplied for non-human research only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[4-(4-bromoanilino)-7-methyl-1,8-naphthyridin-3-yl]-(4-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23BrN4O/c1-14-9-11-27(12-10-14)22(28)19-13-24-21-18(8-3-15(2)25-21)20(19)26-17-6-4-16(23)5-7-17/h3-8,13-14H,9-12H2,1-2H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQSKDXMYFMKLQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CN=C3C(=C2NC4=CC=C(C=C4)Br)C=CC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-bromophenyl)-7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

N-(4-bromophenyl)-7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents for reduction. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(4-bromophenyl)-7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as neurotransmitter receptors or enzymes, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Naphthyridine Derivatives

Substituent Variations
  • Compound 3e (2-(2-bromophenyl)-7-phenyl-5-(trifluoromethyl)-1,8-naphthyridin-4-amine):
    This derivative shares the 1,8-naphthyridin-4-amine core but differs in substituents: a 2-bromophenyl group at position 2 and a trifluoromethyl group at position 3. It exhibits a lower melting point (139–141°C) compared to the target compound, likely due to reduced steric hindrance and crystallinity .
  • Compound 3i (2-isopropyl-3-methyl-7-phenyl-5-(trifluoromethyl)-1,8-naphthyridin-4-amine):
    The isopropyl and trifluoromethyl groups at positions 2 and 5 result in a significantly lower synthetic yield (12%) compared to the target compound, highlighting the challenges of introducing bulky substituents .
Functional Group Influence
  • N-(3,4-dimethoxyphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine (L968-0489): Replacing the 4-methylpiperidine carbonyl group with thiomorpholine alters solubility and electronic properties.

Pyridazinone Derivatives (Non-Naphthyridine Core)

  • N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide: This pyridazin-3(2H)-one derivative acts as a mixed FPR1/FPR2 agonist, with the 4-methoxybenzyl group critical for receptor activation.

Quinoxaline Derivatives

  • 7-Methyl-3-(4-bromophenyl)quinoxaline-2-carbonitrile-1,4-dioxide (9i): The quinoxaline core introduces two nitrogen atoms at adjacent positions, creating distinct electronic properties. The 1,4-dioxide moiety in 9i may confer redox activity, unlike the neutral naphthyridine system in the target compound. Both share a 4-bromophenyl group, but 9i exhibits a higher melting point (222–223°C), suggesting stronger intermolecular interactions .

Comparative Data Table

Compound Name / ID Core Structure Key Substituents Melting Point (°C) Biological Activity Reference
Target Compound 1,8-Naphthyridine 4-Bromophenyl, 7-methyl, 4-methylpiperidine carbonyl N/A Not reported (structural focus) -
3e (1,8-Naphthyridine derivative) 1,8-Naphthyridine 2-(2-Bromophenyl), 5-(trifluoromethyl) 139–141 Not reported
L968-0489 1,8-Naphthyridine Thiomorpholine carbonyl, 3,4-dimethoxyphenyl N/A Screening compound (kinase/receptor)
Pyridazinone derivative (FPR2 agonist) Pyridazin-3(2H)-one 4-Methoxybenzyl, 4-bromophenyl N/A FPR2 agonist
Quinoxaline 9i Quinoxaline 4-Bromophenyl, 1,4-dioxide 222–223 Not reported

Key Research Findings

  • Synthetic Challenges : The introduction of a 4-methylpiperidine carbonyl group in the target compound likely requires optimized coupling conditions, as seen in analogous thiomorpholine derivatives .
  • Bromophenyl as a Pharmacophore: The 4-bromophenyl group is recurrent in FPR agonists (pyridazinones) and quinoxalines, suggesting its role in hydrophobic or halogen-bond interactions .
  • Core Structure Impact: The 1,8-naphthyridine core offers a balance of rigidity and electronic properties distinct from pyridazinones or quinoxalines, which may influence target selectivity and metabolic stability .

Biological Activity

N-(4-bromophenyl)-7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine is a novel compound belonging to the naphthyridine family, characterized by its complex structure and potential biological activities. This article aims to explore its biological activity based on existing research, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a naphthyridine core with several substituents that enhance its biological activity:

  • Naphthyridine Core : Known for its presence in various biologically active compounds.
  • Bromophenyl Group : This halogenated substituent is often associated with increased potency and selectivity in drug action.
  • Piperidine Moiety : Commonly found in many therapeutic agents, it contributes to the compound's interaction with biological targets.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Anticancer Activity

Research indicates that compounds within the naphthyridine class often exhibit significant anticancer properties. Similar compounds have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies on related naphthyridine derivatives have demonstrated their ability to inhibit proliferation in cancer cell lines including Huh7 (hepatocarcinoma) and HCT-8 (adenocarcinoma) .

Antimicrobial Properties

The naphthyridine structure is also linked to antimicrobial activity. Compounds with similar configurations have been reported to exhibit broad-spectrum antibacterial and antifungal effects. This suggests that this compound may possess similar properties, warranting further investigation .

Enzyme Inhibition

Preliminary studies suggest that this compound could act as an inhibitor for enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are implicated in neurodegenerative diseases like Alzheimer’s. The mechanism of action may involve binding to the active sites of these enzymes, thereby altering their activity .

Understanding the mechanisms through which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Potential mechanisms include:

  • Enzyme Interaction : Binding affinity studies suggest that the compound may interact with various enzymes, leading to altered metabolic pathways.
  • Cell Signaling Pathways : It may influence key signaling pathways involved in cell proliferation and survival, particularly in cancer cells.

Research Findings and Case Studies

Several studies have explored the biological activity of related naphthyridine compounds. For example:

StudyCompoundBiological ActivityFindings
1,8-Naphthyridine DerivativesAnticancerInduced apoptosis in Huh7 cells
N-Methylated NorbelladineEnzyme InhibitionEnhanced BuChE inhibition; EC50 values between 42.28 µM - 66.89 µM
Piperidinyl NaphthyridinesAntimicrobialExhibited broad-spectrum activity against bacteria

These findings highlight the potential of similar compounds as leads for drug development.

Future Directions

Given the promising biological activities associated with this compound, future research should focus on:

  • In Vitro and In Vivo Studies : Conducting comprehensive studies to evaluate the pharmacokinetics and toxicity profiles.
  • Mechanistic Studies : Elucidating the specific molecular targets and pathways affected by this compound.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to its structure can enhance efficacy or reduce toxicity.

Q & A

Q. What are the standard protocols for synthesizing N-(4-bromophenyl)-7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine?

  • Methodological Answer : Synthesis typically involves a multi-step approach:

Core Formation : Construct the 1,8-naphthyridine core via cyclization of aminopyridine precursors under acidic conditions (e.g., POCl₃ in DMF) .

Functionalization : Introduce the 4-bromophenyl group via Buchwald-Hartwig amination or Ullmann coupling, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) in anhydrous solvents (e.g., toluene) .

Piperidine Carbonylation : Attach the 4-methylpiperidine moiety via carbonyl coupling using EDCI/HOBt as activating agents in dichloromethane .
Purification involves column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (ethanol/water).

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
TechniquePurposeKey Parameters
¹H/¹³C NMR Confirm structural integrityChemical shifts (δ) for aromatic protons (6.8–8.2 ppm) and piperidine carbons (~45–55 ppm) .
HRMS Verify molecular massm/z accuracy within ±2 ppm .
X-ray Crystallography Resolve 3D conformationBond angles (~120° for aromatic rings) and torsional strain analysis .
IR Spectroscopy Identify functional groupsC=O stretch (~1650–1700 cm⁻¹) and N–H bend (~1550 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Orthogonal Assays : Use complementary assays (e.g., fluorescence polarization for kinase inhibition vs. cell viability assays for cytotoxicity) to validate target engagement .
  • Structural Analogs : Compare activity across analogs (e.g., replacing 4-bromophenyl with 4-fluorophenyl) to isolate substituent effects .
  • Statistical Analysis : Apply ANOVA to assess batch-to-batch variability in synthesis or assay conditions .

Q. What strategies optimize reaction yields during the synthesis of complex naphthyridine derivatives?

  • Methodological Answer :
ParameterOptimization StrategyExample
Solvent Use polar aprotic solvents (e.g., DMF) for coupling steps to enhance nucleophilicity .DMF increases amidation yield by 20% vs. THF .
Catalyst Screen Pd catalysts (e.g., Pd₂(dba)₃ vs. PdCl₂) for aryl amination efficiency .Pd₂(dba)₃ reduces side-product formation by 15% .
Design of Experiments (DoE) Apply factorial designs to optimize temperature (80–120°C) and stoichiometry (1.2–2.0 eq) .DoE improved coupling step yield from 45% to 68% .

Q. What computational methods are used to predict the binding affinity of this compound with kinase targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase). Focus on hydrogen bonds with hinge-region residues (e.g., Met793) .
  • Molecular Dynamics (MD) : Simulate binding stability (50 ns trajectories) in explicit solvent (TIP3P water) using AMBER .
  • QSAR Modeling : Correlate substituent electronegativity (Hammett σ values) with IC₅₀ data to prioritize analogs .

Q. How can researchers design analogs to improve pharmacokinetic properties while retaining activity?

  • Methodological Answer :
  • LogP Optimization : Replace bromine with trifluoromethyl (-CF₃) to reduce LogP (from 3.8 to 2.5) and enhance solubility .
  • Metabolic Stability : Introduce electron-withdrawing groups (e.g., -NO₂) at the 7-methyl position to block CYP450 oxidation .
  • In Vitro ADME : Assess permeability (Caco-2 assay) and plasma stability (37°C, 1 h) to prioritize candidates .

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